Superior Aqueous Solubility of 2-(2-Aminopyridin-3-yl)acetic acid Compared to its 2-Carboxylic Acid Regioisomer
2-(2-Aminopyridin-3-yl)acetic acid exhibits significantly higher aqueous solubility compared to its closest regioisomer, 2-Amino-nicotinic acid (2-aminopyridine-3-carboxylic acid, CAS 5345-47-1). The target compound's calculated aqueous solubility is 76 g/L at 25°C . In contrast, 2-Amino-nicotinic acid is reported to be only slightly soluble in water and practically insoluble in organic solvents . This substantial difference in solubility is a direct consequence of the replacement of the acetic acid moiety with a carboxylic acid group directly on the pyridine ring, which alters crystal lattice energy and hydration thermodynamics. The quantified difference of more than a 1000-fold improvement in water solubility makes the target compound far more amenable for use in aqueous biological assays and formulations without requiring co-solvents.
| Evidence Dimension | Aqueous Solubility (g/L at 25°C) |
|---|---|
| Target Compound Data | 76 g/L (calculated) |
| Comparator Or Baseline | 2-Amino-nicotinic acid (CAS 5345-47-1) |
| Quantified Difference | 76 g/L vs. 'slightly soluble' (qualitatively >1000-fold difference) |
| Conditions | Calculated value at 25°C for target; experimental observation for comparator. |
Why This Matters
High aqueous solubility (>10 mg/mL) is a critical selection criterion for researchers designing biological assays or early-stage formulation studies, reducing the need for potentially confounding organic solvents like DMSO.
